Aldgamycin G
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Overview
Description
Aldgamycin G is a Macrolide antibiotic active against Gram-positive bacteria; isolated from Streptomyces avidinii.
Scientific Research Applications
Biosynthesis and Structural Characteristics
Aldgamycins, including Aldgamycin G, are notable for their unique biosynthetic pathways and structural features. A study by Tang et al. (2016) revealed that aldgamycins and chalcomycins are biosynthesized from a single gene cluster, demonstrating a genetic basis for bifurcation in their biosynthesis. This finding is crucial for understanding the molecular genetics of antibiotic production in microbes.
Antibacterial Activities
Aldgamycin G and its variants have shown promising antibacterial activities. Wang et al. (2016) discovered new aldgamycins, including aldgamycin G, that displayed antibacterial activity against Staphylococcus aureus, suggesting their potential as antibiotics against certain Gram-positive bacteria.
properties
CAS RN |
107745-56-2 |
---|---|
Product Name |
Aldgamycin G |
Molecular Formula |
C37H56O15 |
Molecular Weight |
740.8 g/mol |
IUPAC Name |
(1S,2R,3R,6E,8S,9S,10S,12R,14E,16S)-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |
InChI |
InChI=1S/C37H56O15/c1-17-10-13-27(39)47-21(5)24(16-45-34-32(44-9)31(43-8)28(40)22(6)48-34)30-26(50-30)12-11-25(38)18(2)14-19(3)29(17)51-35-33(41)37(15-20(4)46-35)23(7)49-36(42)52-37/h10-13,17-24,26,28-35,40-41H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18+,19-,20+,21+,22+,23-,24+,26-,28+,29+,30-,31+,32+,33-,34+,35-,37?/m0/s1 |
InChI Key |
PNKWSYXWMPOOOF-JCYPSANZSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)/C=C/[C@H]2[C@@H](O2)[C@@H]([C@H](OC(=O)/C=C/[C@@H]([C@H]1O[C@H]3[C@@H](C4(C[C@H](O3)C)[C@@H](OC(=O)O4)C)O)C)C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC)C |
SMILES |
CC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |
Canonical SMILES |
CC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Aldgamycin G; 8-Deoxyaldgamycin F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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